Androst-16-en-3-ol
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Overview
Description
Androst-16-en-3-ol: is a steroidal compound belonging to the group of odorous 16-androstenes. It is known for its characteristic musk-like odor and is found in humans and other mammals, notably pigs . This compound is also recognized for its role as a pheromone and neurosteroid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Androst-16-en-3-ol can be synthesized through various methods. One common approach involves the reduction of androstadienone using specific enzymes such as 3β-hydroxysteroid dehydrogenase and 5α-reductase . Another method includes the use of gas chromatography coupled with mass spectrometry for the determination of endogenous urinary steroids .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the salivary glands of mature male pigs . The compound can also be synthesized in the laboratory using chemical reactions that involve the reduction of androstadienone .
Chemical Reactions Analysis
Types of Reactions: Androst-16-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include different derivatives of this compound, such as androst-16-en-3-one and other functionalized steroid derivatives .
Scientific Research Applications
Chemistry: In chemistry, androst-16-en-3-ol is used as a reference compound in gas chromatography and mass spectrometry studies . It is also employed in the synthesis of various steroidal derivatives .
Biology: In biological research, this compound is studied for its role as a pheromone and its effects on animal behavior . It is also investigated for its neurosteroid activity and its potential impact on the central nervous system .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its anxiolytic and antidepressant-like properties . It is also studied for its role in modulating GABA_A receptors .
Industry: In the industry, this compound is used in the production of fragrances and perfumes due to its musk-like odor . It is also utilized in the development of pheromone-based products for animal husbandry .
Mechanism of Action
Androst-16-en-3-ol exerts its effects primarily through its action as a positive allosteric modulator of the GABA_A receptor . This modulation enhances the inhibitory effects of GABA, leading to anxiolytic and antidepressant-like effects . The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .
Comparison with Similar Compounds
Androst-16-en-3-one: Known for its urine-like odor and pheromonal function in pigs.
Androstenone: Another 16-androstene with a similar structure and function.
Androstenol: A stereoisomer of androst-16-en-3-ol, also known for its musk-like odor and pheromonal activity.
Uniqueness: this compound is unique due to its specific role as a pheromone and its potent neurosteroid activity . Its ability to modulate GABA_A receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXMNNRSSQZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864015 |
Source
|
Record name | Androst-16-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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